Cas no 1366317-85-2 ((3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid)

(3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid
- AKOS013462513
- (S)-3-((tert-butoxycarbonyl)amino)-3-(5-methylthiophen-2-yl)propanoic acid
- 1366317-85-2
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid
- EN300-1164343
- TQR0335
-
- インチ: 1S/C13H19NO4S/c1-8-5-6-10(19-8)9(7-11(15)16)14-12(17)18-13(2,3)4/h5-6,9H,7H2,1-4H3,(H,14,17)(H,15,16)/t9-/m0/s1
- InChIKey: MFUAORVQWPTJAF-VIFPVBQESA-N
- ほほえんだ: S1C(C)=CC=C1[C@H](CC(=O)O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 285.10347926g/mol
- どういたいしつりょう: 285.10347926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 104Ų
(3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1164343-1000mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid |
1366317-85-2 | 1000mg |
$699.0 | 2023-10-03 | ||
Enamine | EN300-1164343-10000mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid |
1366317-85-2 | 10000mg |
$3007.0 | 2023-10-03 | ||
Enamine | EN300-1164343-100mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid |
1366317-85-2 | 100mg |
$615.0 | 2023-10-03 | ||
Enamine | EN300-1164343-250mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid |
1366317-85-2 | 250mg |
$642.0 | 2023-10-03 | ||
Enamine | EN300-1164343-500mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid |
1366317-85-2 | 500mg |
$671.0 | 2023-10-03 | ||
Enamine | EN300-1164343-2500mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid |
1366317-85-2 | 2500mg |
$1370.0 | 2023-10-03 | ||
Enamine | EN300-1164343-50mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid |
1366317-85-2 | 50mg |
$587.0 | 2023-10-03 | ||
Enamine | EN300-1164343-1.0g |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid |
1366317-85-2 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1164343-5000mg |
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid |
1366317-85-2 | 5000mg |
$2028.0 | 2023-10-03 |
(3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid 関連文献
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
(3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acidに関する追加情報
(3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid: A Comprehensive Overview
The compound with CAS No. 1366317-85-2, named (3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a thiophene ring, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid backbone. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and material science.
Recent studies have highlighted the importance of thiophene-containing compounds in medicinal chemistry due to their unique electronic properties and ability to interact with biological systems. The thiophene moiety in this compound, specifically the 5-methylthiophen-2-yl group, contributes to its stability and bioavailability. Researchers have explored the use of such compounds in the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders.
The tert-butoxycarbonyl (Boc) group is a well-known protecting group in peptide synthesis, and its inclusion in this compound underscores its potential role in peptide-based drug delivery systems. The Boc group provides stability during synthesis and can be easily removed under specific conditions, making it ideal for controlled drug release applications. Recent advancements in controlled-release drug delivery have emphasized the importance of such protecting groups in ensuring therapeutic efficacy while minimizing side effects.
The amino acid backbone of this compound adds another layer of functionality, enabling it to participate in various biochemical reactions. The (S)-configuration at the chiral center introduces stereochemical specificity, which is crucial for biological activity. Stereoisomerism plays a pivotal role in pharmacology, as the spatial arrangement of atoms can significantly influence a molecule's interaction with biological targets.
From a synthetic perspective, the construction of this compound involves multi-step reactions that require precise control over stereochemistry and functional group compatibility. Researchers have developed efficient synthetic routes utilizing modern methodologies such as organocatalysis and click chemistry to assemble this molecule with high yields and purity.
In terms of applications, this compound has shown promise in both academic research and industrial settings. Its use as a building block for more complex molecules has been documented in several recent publications, where it serves as a key intermediate in the synthesis of bioactive compounds. Additionally, its structural features make it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Looking ahead, the continued exploration of this compound's properties will undoubtedly lead to new insights into its potential applications. As research progresses, it is anticipated that (3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid will play an increasingly important role in advancing the frontiers of organic chemistry and pharmacology.
1366317-85-2 ((3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid) 関連製品
- 1986550-41-7(1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxamide)
- 2205504-91-0(3-[2-(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-propionic acid)
- 1805510-38-6(4-(Difluoromethyl)-6-iodo-2-nitropyridine-3-carboxaldehyde)
- 2034364-06-0(N-butan-2-yl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide)
- 1361815-65-7(Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methoxypyridine-4-acetate)
- 749814-89-9(1-(Benzylamino)-5-methylhexan-3-one)
- 2021767-34-8(3-(4-chlorophenyl)methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione)
- 896133-77-0(5-Hydrazinyl-2-methylpyridine hydrochloride)
- 2763912-40-7(2-Chloro-3-methoxybenzene-1-sulfonyl fluoride)
- 1286744-08-8(3,5-bis(trifluoromethyl)-4-pyridinethiol)


